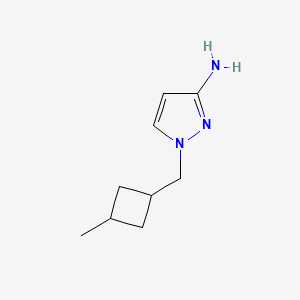![molecular formula C11H6ClFN4S B15056956 1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with 4-chloro-2-fluorobenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the positioning of nitrogen atoms and substituents.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a similar bicyclic system but different functional groups.
Uniqueness
1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H6ClFN4S |
|---|---|
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
1-(4-chloro-2-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H6ClFN4S/c12-6-1-2-9(8(13)3-6)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) |
Clave InChI |
YHJVYQNYHRYQOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)N2C3=C(C=N2)C(=S)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B15056875.png)


![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)


![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)



![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)

